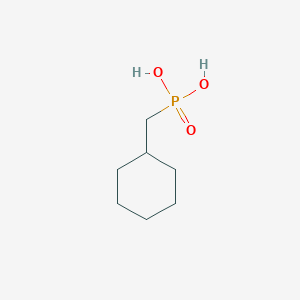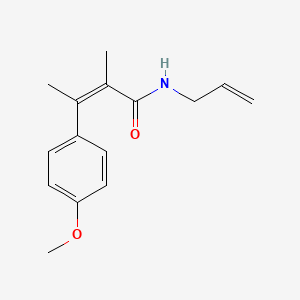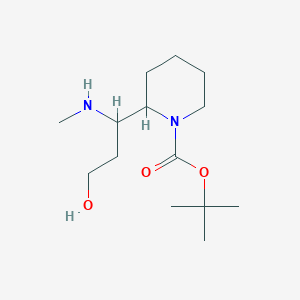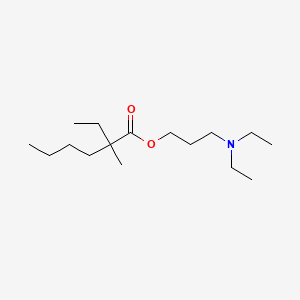
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate is an organic compound with the molecular formula C16H33NO2. It is an ester formed from 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate typically involves the esterification reaction between 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 2-ethyl-2-methylhexanoic acid and 3-(diethylamino)propyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diethylamino)propyl trimethoxysilane
- 3-(Diethylamino)propyl alcohol
- 2-Ethyl-2-methylhexanoic acid
Uniqueness
3-(Diethylamino)propyl 2-ethyl-2-methylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of the diethylamino group and the 2-ethyl-2-methylhexanoate moiety makes it suitable for various specialized applications in research and industry.
Propiedades
Número CAS |
32051-67-5 |
|---|---|
Fórmula molecular |
C16H33NO2 |
Peso molecular |
271.44 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 2-ethyl-2-methylhexanoate |
InChI |
InChI=1S/C16H33NO2/c1-6-10-12-16(5,7-2)15(18)19-14-11-13-17(8-3)9-4/h6-14H2,1-5H3 |
Clave InChI |
ZBXXNADTECFOSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CC)C(=O)OCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


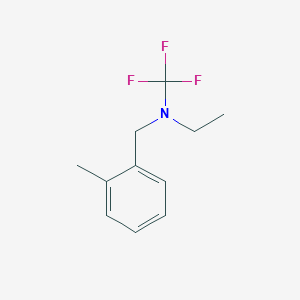
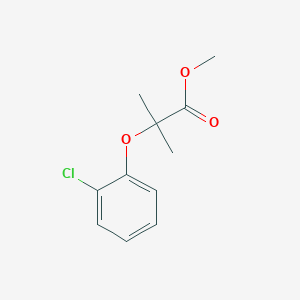
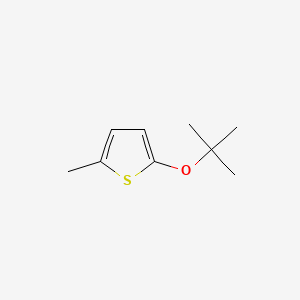

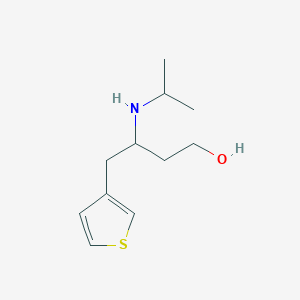

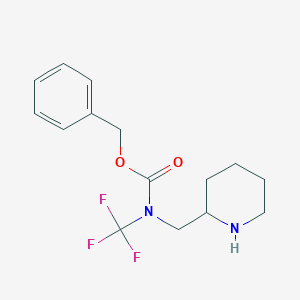

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)
